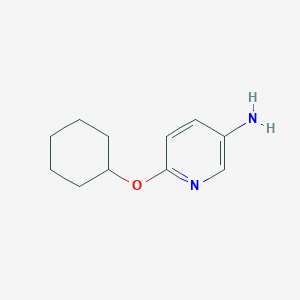

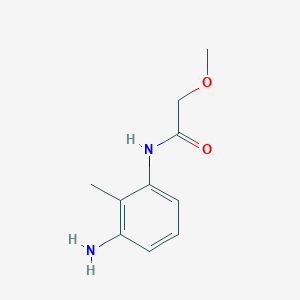

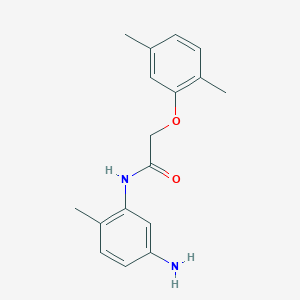

N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide" is a chemical entity that may be related to various pyridine derivatives, which are known for their importance in pharmaceutical and medicinal chemistry. Pyridine derivatives, such as those mentioned in the provided papers, often exhibit a range of biological activities and are used in the synthesis of drugs and other bioactive molecules .

Synthesis Analysis

The synthesis of pyridine derivatives can involve various chemical reactions and starting materials. For instance, the synthesis of related compounds like 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides involves multiple steps, including the use of infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), and other spectroscopic techniques for characterization . Similarly, the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine involves the interaction of chlorophenyl-pyridinyl-propan-1-amine with thiourea in isopropanol medium .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using X-ray crystallography, as seen in the studies of various pyridine-based compounds . These structures can feature intermolecular interactions such as hydrogen bonds and π-interactions, which are crucial for the stability of the molecules in the solid state. For example, the tricationic pro-ligand N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide features strong N–H⋯O hydrogen bonds and is part of an 18-molecule aggregate in a 3-dimensional supramolecular synthon .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, forming complexes with metals or undergoing transformations that affect their photophysical properties. For instance, the enantiomers of N,N'-bis(1-phenylethyl)-2,6-pyridinedicarboxamide react with Ln(III) ions to form stable complexes, which exhibit luminescence properties . The reactivity of these compounds can be influenced by their molecular structure and the nature of substituents attached to the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as their spectroscopic characteristics, solubility, and thermal stability, are often determined using various analytical techniques. FTIR and Raman spectroscopy are used to study the vibrational modes of compounds like N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine . The solubility of polyamides containing pyridyl moieties in polar solvents is also a significant property, as it affects their processing and application potential . Thermal analysis techniques, such as thermal gravimetric analysis, provide insights into the thermal stability of these materials .

Wissenschaftliche Forschungsanwendungen

Activation of Dioxygen by Non-Heme Iron Complexes

A study demonstrated the reaction of an iron(II) complex, supported by a ligand structurally related to N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide, with dioxygen. This reaction is significant for understanding the reductive activation of O2 in enzymatic systems, providing insights into biochemical processes involving iron complexes (Martinho, Blain, & Banse, 2010).

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing heterocyclic compounds for various applications in pharmaceuticals and medicinal chemistry. Compounds structurally similar to this compound have been synthesized and characterized, highlighting their importance in drug development (Tayade, Shekar, & Shekar, 2012).

Antidepressant and Nootropic Agents

This compound-related compounds have been investigated for their potential as antidepressant and nootropic agents. This research provides insights into new therapeutic options for mental health disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Development of Heterocyclic Synthesis Techniques

Studies have developed techniques for synthesizing heterocyclic derivatives, including compounds related to this compound. These methods have broad applications in the synthesis of pharmaceuticals and other chemicals (Fadda, Etman, El-Seidy, & Elattar, 2012).

Leukotriene Synthesis Inhibition

Research involving compounds structurally similar to this compound has led to the development of inhibitors for leukotriene synthesis. These compounds have potential therapeutic applications in treating inflammatory conditions (Hutchinson et al., 2009).

Safety and Hazards

The safety information available indicates that “N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide” may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P264) .

Eigenschaften

IUPAC Name |

N-[3-(dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)12(16)15-10-6-7-14-8-9(10)11(17-4)18-5/h6-8,11H,1-5H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJUIOFXMILQJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NC=C1)C(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592083 |

Source

|

| Record name | N-[3-(Dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

824429-52-9 |

Source

|

| Record name | N-[3-(Dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)

![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)